

A Comparative Guide to the Applications of 5-Substituted Isophthalic Acids

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Compound of Interest

Compound Name: *5-Isobutoxy-isophthalic acid monomethyl ester*

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In the landscape of advanced materials and therapeutics, the humble isophthalic acid scaffold, when functionalized at the 5-position, emerges as a remarkably versatile building block. The strategic placement of a substituent at this position profoundly influences the molecule's steric and electronic properties, unlocking a diverse range of applications. This guide provides an in-depth comparison of 5-substituted isophthalic acid derivatives in the key areas of metal-organic frameworks (MOFs), functional polymers, and pharmacology, supported by experimental data and detailed protocols.

The Strategic Advantage of the 5-Position

Isophthalic acid, a benzene ring with two carboxylic acid groups at positions 1 and 3, offers a bent geometry that is crucial for the formation of complex, three-dimensional structures. The 5-position is unique as it allows for the introduction of functional groups that can tailor the properties of the final material or molecule without sterically hindering the coordinating carboxylate groups. This fine-tuning is the cornerstone of the diverse applications discussed herein.

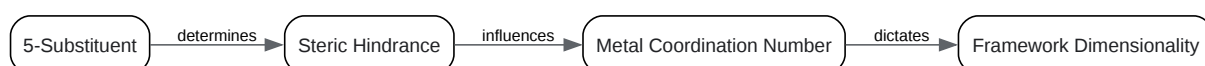
Metal-Organic Frameworks (MOFs) and Coordination Polymers

The design and synthesis of new coordination polymers is a burgeoning field, driven by the ability to tailor material properties by adjusting their structure.^[1] 5-Substituted isophthalic acids are exemplary ligands in this regard, where the 5-substituent plays a critical role in dictating the topology, porosity, and functionality of the resulting framework.

Influence of the 5-Substituent on Framework Topology

The nature of the 5-substituent directly impacts the coordination environment of the metal ions and the coordination modes of the carboxyl groups, thereby determining the final structure of the coordination polymers. A comparative study of zinc-based coordination polymers illustrates this point vividly. When the substituent is changed from a hydrogen to a hydroxyl (-OH) and then to a bulky tert-butyl group, the dimensionality of the resulting structures decreases from a 2D network to a 1D double-stranded chain, and finally to a simple 1D chain. This is attributed to the increasing steric hindrance of the substituent, which limits the coordination possibilities of the metal centers.

Logical Relationship: Influence of 5-Substituent on MOF Dimensionality



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Caption: The relationship between the 5-substituent, steric hindrance, and the final MOF structure.

Comparative Performance in Gas Storage and Release

A key application of porous coordination polymers is in gas storage and delivery.^[1] While extensive comparative data on gas storage capacities for a series of 5-substituted isophthalate-based MOFs is not readily available in a single study, preliminary investigations into nitric oxide (NO) release from two zinc-based coordination polymers derived from 5-methylisophthalic acid highlight the potential for functional tuning. The two frameworks, despite being synthesized

from the same ligand, exhibit different structures and, consequently, different NO release profiles. This underscores the subtle interplay between the ligand, synthesis conditions, and final performance.

Compound	Ligand	Metal Ion	Key Structural Feature	NO Release
2	5-Methylisophthalic Acid	Zinc(II)	Orthorhombic space group Pnn2	Preliminary data shows NO release
3	5-Methylisophthalic Acid	Zinc(II)	Orthorhombic space group P21212	Preliminary data shows NO release

Data synthesized from a preliminary study. Further quantitative comparison is required.

Experimental Protocol: Solvothermal Synthesis of a Zinc-Methylisophthalate MOF

This protocol is a representative example of the solvothermal synthesis of a coordination polymer using a 5-substituted isophthalic acid. The choice of solvent and temperature is critical for obtaining crystalline material.

Objective: To synthesize a crystalline zinc-based coordination polymer with 5-methylisophthalic acid.

Materials:

- Zinc acetate dihydrate ($\text{Zn}(\text{OAc})_2 \cdot 2\text{H}_2\text{O}$)
- 5-Methylisophthalic acid (H_2mip)
- N,N-Dimethylformamide (DMF)
- Methanol
- Deionized water

Procedure:

- In a 20 mL glass vial, dissolve zinc acetate dihydrate (0.150 g, 0.68 mmol) and 5-methylisophthalic acid (0.062 g, 0.34 mmol) in a solvent mixture of 10 mL of DMF and 5 mL of methanol.
- Cap the vial and sonicate for 10 minutes to ensure complete dissolution.
- Place the vial in a programmable oven and heat to 120 °C for 48 hours.
- After the reaction is complete, allow the oven to cool to room temperature naturally.
- Colorless crystals should be visible in the vial.
- Collect the crystals by decanting the supernatant.
- Wash the crystals with fresh DMF (3 x 5 mL) and then methanol (3 x 5 mL) to remove any unreacted starting materials.
- Dry the crystals under vacuum at 60 °C for 12 hours.

Causality Behind Experimental Choices:

- Solvothermal Method: Heating the reaction mixture in a sealed vessel increases the pressure and allows the reaction to proceed at a temperature above the boiling point of the solvents. This often facilitates the formation of highly crystalline products that are not accessible at room temperature.
- DMF as a Solvent: DMF is a high-boiling point polar aprotic solvent that is excellent for dissolving both the metal salt and the organic linker. It can also act as a template or structure-directing agent in the formation of the MOF.
- Methanol as a Co-solvent: The addition of a more volatile co-solvent like methanol can influence the solubility of the reactants and the nucleation and growth of the crystals, sometimes leading to different framework topologies.

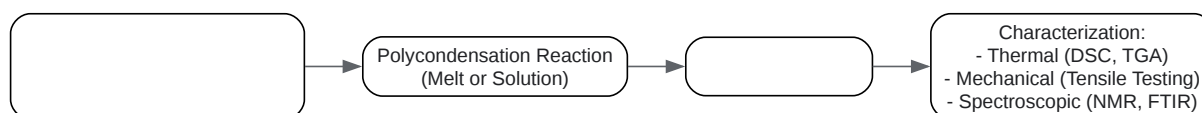
Functional Polymers

The incorporation of 5-substituted isophthalic acids into polymer backbones, particularly polyesters, offers a powerful method for tuning their thermal, mechanical, and chemical properties.

Impact of the Isophthalate Backbone on Polymer Properties

The bent nature of the isophthalic acid unit, in contrast to the linear geometry of terephthalic acid, disrupts chain packing and reduces the crystallinity of polyesters. This generally leads to lower melting points, improved solubility, and enhanced dyeability. The 5-position provides a convenient handle to further modify these properties.

Workflow: Synthesis of a Modified Polyester



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Caption: A generalized workflow for the synthesis and characterization of polyesters modified with 5-substituted isophthalic acid.

Comparative Performance of Modified Polyesters

While direct side-by-side comparisons of a range of 5-substituted isophthalic acids in polyesters are scarce, studies on related systems provide valuable insights. For instance, the introduction of a sulfo group at the 5-position (5-sulfoisophthalic acid) dramatically increases the hydrophilicity and dyeability of polyester fibers with cationic dyes. The thermal stability of polyesters can also be influenced by the 5-substituent. Aromatic units generally enhance thermal stability, and the specific nature of the substituent can further modulate this property. For example, a comparison of polyurethane foams derived from polyester polyols containing terephthalic versus orthophthalic units shows that the terephthalic-based foams exhibit higher thermal stability.[2] This suggests that the rigid and symmetric nature of the aromatic unit is key, a principle that can be extended to 5-substituted isophthalic acids.

Phthalic Acid Isomer	Expected Impact on Polyester Properties (Relative to Terephthalic Acid)	Rationale
Isophthalic Acid	Lower melting point, reduced crystallinity, improved solubility and dyeability.	The bent structure disrupts chain packing.
Orthophthalic Acid	Even lower melting point, often amorphous, lower thermal stability.	Increased steric hindrance and less linear structure.
5-Substituted Isophthalic Acid	Properties are tunable based on the substituent. E.g., a polar group like $-SO_3H$ increases hydrophilicity.	The 5-substituent modifies the intermolecular forces and chain packing.

Experimental Protocol: Synthesis of 5-Nitroisophthalic Acid

This protocol details the synthesis of 5-nitroisophthalic acid, a common precursor for other 5-substituted derivatives like 5-aminoisophthalic acid.

Objective: To synthesize 5-nitroisophthalic acid via the nitration of isophthalic acid.

Materials:

- Isophthalic acid
- Concentrated sulfuric acid (98%)
- Concentrated nitric acid (65%)
- Ice

Procedure:

- In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add 10 g of isophthalic acid to 50 mL of concentrated sulfuric acid. Stir until the isophthalic acid is fully dissolved.
- In a separate beaker, prepare a nitrating mixture by slowly adding 15 mL of concentrated nitric acid to 15 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
- Slowly add the nitrating mixture dropwise to the isophthalic acid solution, ensuring the temperature does not exceed 30 °C.
- After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.
- Pour the reaction mixture slowly onto 200 g of crushed ice with constant stirring.
- A white precipitate of 5-nitroisophthalic acid will form.
- Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral to litmus paper.
- Dry the product in a vacuum oven at 80 °C.

Causality Behind Experimental Choices:

- Sulfuric Acid as a Catalyst: Sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO_2^+), which is the active species in the nitration reaction.
- Low Temperature Control: The nitration of aromatic rings is a highly exothermic reaction. Maintaining a low temperature is crucial to prevent over-nitration and the formation of unwanted byproducts.
- Quenching on Ice: Pouring the reaction mixture onto ice serves to quench the reaction and precipitate the product, which is sparingly soluble in water.

Pharmacological Applications

The isophthalic acid scaffold is also a valuable platform for the design of bioactive molecules. The two carboxylic acid groups can act as hydrogen bond donors and acceptors, and the 5-

position can be functionalized to interact with specific pockets in biological targets.

Structure-Activity Relationship (SAR) of Isophthalamide-Based PARP Inhibitors

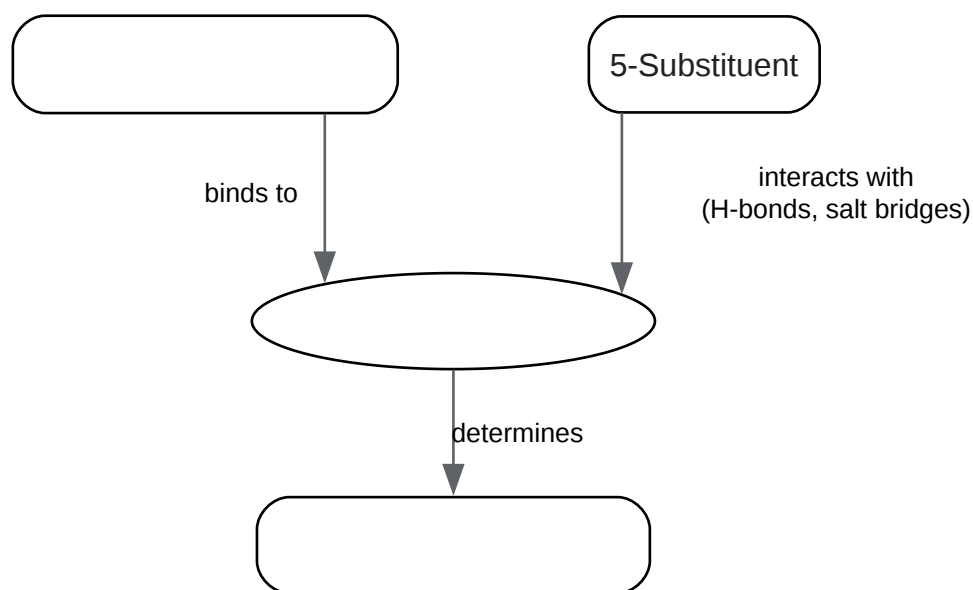
Poly(ADP-ribose) polymerase (PARP) is a key enzyme in DNA repair and a validated target for cancer therapy.[3] A number of potent PARP inhibitors are based on the isophthalamide scaffold. The structure-activity relationship of these compounds reveals the critical role of the substituents. The core isophthalamide structure mimics the nicotinamide portion of the NAD⁺ cofactor, while substituents are added to enhance binding affinity and selectivity.

A comparative analysis of a series of isophthalamide-based PARP inhibitors highlights the importance of the 5-substituent.

Compound	5-Substituent	PARP-1 IC ₅₀ (nM)	Rationale for Activity
1	-H	>1000	Lacks key interactions with the active site.
2	-NH ₂	150	The amino group can form a hydrogen bond with a key residue.
3	-NO ₂	500	The nitro group is electron-withdrawing but may not form optimal interactions.
4	-OH	250	The hydroxyl group can act as a hydrogen bond donor/acceptor.
5	-CH ₂ -piperazine	5	The basic piperazine moiety can form a salt bridge with an acidic residue in the active site, significantly enhancing potency.

This is a representative table based on general SAR principles for PARP inhibitors. Actual values may vary.

Conceptual Diagram: SAR of Isophthalamide PARP Inhibitors



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Caption: The relationship between the isophthalamide core, the 5-substituent, and the inhibitory potency against PARP-1.

Conclusion

The strategic functionalization of isophthalic acid at the 5-position is a powerful and versatile tool for researchers in materials science, polymer chemistry, and drug discovery. As demonstrated, the choice of substituent can profoundly influence the structure and properties of the resulting materials and molecules, enabling the rational design of MOFs with tailored porosity, polymers with enhanced performance characteristics, and potent and selective enzyme inhibitors. The experimental protocols and comparative data presented in this guide serve as a foundation for further innovation and exploration of the vast potential of 5-substituted isophthalic acids.

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